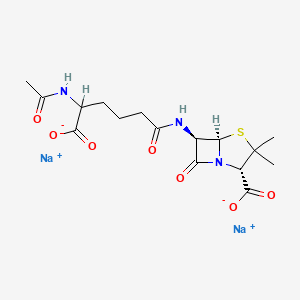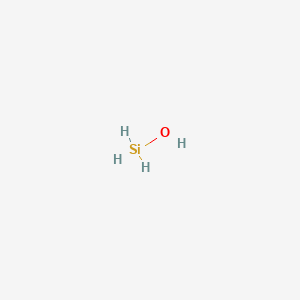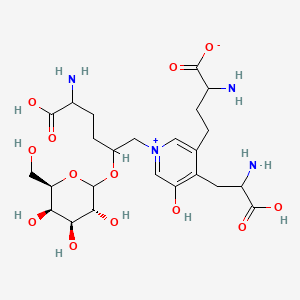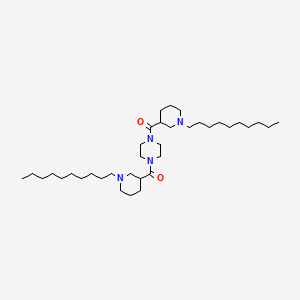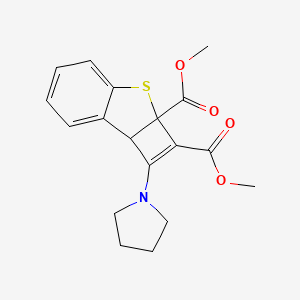
2,2',4,4',5-Pentachlorobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',4,4',5-pentachlorobiphenyl, involves the direct coupling of chlorinated benzene rings. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyl and various chlorinated biphenyls through the coupling of benzene or chlorobenzenes with labelled anilines, establishing the structural basis for these compounds (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The structure of chlorinated biphenyls, including pentachlorobiphenyl, typically features a biphenyl core with chlorine atoms substituting hydrogen atoms at specific positions. The arrangement of chlorine atoms influences the molecular geometry, electronic distribution, and reactivity of these compounds. The crystal and molecular structure studies provide insights into the conformation and electronic properties of such compounds, as seen in various biphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
PCBs, including the pentachlorinated congener, undergo various chemical reactions that modify their structure and properties. Gorbunova et al. (2020) explored the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali in 2-aminoethanol medium, revealing differences in reactivity and the formation of hydroxy derivatives through nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).
Physical Properties Analysis
The physical properties of PCBs, such as solubility, boiling and melting points, and vapor pressure, are influenced by the degree of chlorination and the specific pattern of chlorine substitution on the biphenyl core. These properties affect the environmental distribution, persistence, and bioaccumulation of PCBs.
Chemical Properties Analysis
The chemical properties of pentachlorobiphenyl, including its reactivity, photodegradation, and interaction with biological systems, are crucial for understanding its environmental and health impacts. Metabolic studies, like those conducted by Goto et al. (2018), have shown how specific PCB congeners are metabolized by cytochrome P450 monooxygenase, leading to various hydroxylated metabolites (Goto, Haga, Kubo, Itoh, Kasai, Shoji, Yamamoto, Matsumura, Nakano, & Inui, 2018).
Aplicaciones Científicas De Investigación
Solubility in Supercritical Fluids : PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl, have been studied for their solubility in supercritical carbon dioxide, modified by n-butane and methanol. Such research is important for understanding the environmental behavior and potential remediation techniques for these compounds (Anitescu & Tavlarides, 1999).
Induction of Aberrant Mitosis : Some PCB congeners, including this compound, have been found to induce abnormal chromosomal arrangements in mitosis in Chinese hamster cells. This research provides insights into the potential genotoxicity of PCBs (Jensen et al., 2000).
Metabolism in Plants : Studies have shown that this compound can be metabolized in the marsh plant Veronica Beccabunga, suggesting possible bioremediation applications for this compound (Moza et al., 1976).
Embryotoxicity in Chickens : Research on 3,3',4,4',5-Pentachlorobiphenyl, a related congener, indicates embryotoxic effects in chicken embryos, while 2,2',4,4',5,5'-Hexachlorobiphenyl shows protective properties against these effects. This research is significant for understanding the toxicological interactions of PCB mixtures (Zhao et al., 1997).
Degradation by Sodium Dispersion : The sodium dispersion method has been used to study the dechlorination pathways of PCB congeners, including this compound. This research is relevant for developing methods to degrade and detoxify PCB-contaminated environments (Noma et al., 2007).
Density Functional Theory Studies : Theoretical studies on the radical ions of PCBs, including this compound, have been conducted to understand their electronic properties, which can be crucial for predicting their behavior in various environments (Arulmozhiraja et al., 2002).
Catalytic Reductive Dechlorination : The use of Palladium coated iron for the chemical degradation of this compound has been explored, showing potential for soil remediation from PCB contamination (He et al., 2009).
Mecanismo De Acción
Target of Action
2,2’,4,4’,5-Pentachlorobiphenyl, also known as PCB118, is a type of polychlorinated biphenyl (PCB) that primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
PCB118 has been shown to induce thyrocyte autophagy by promoting calcium influx via Store-Operated Ca2+ Entry . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in FRTL-5 cells .
Pharmacokinetics
They are also known to bioaccumulate, causing harmful health effects .
Result of Action
Exposure to PCB118 can lead to various health effects. It has been shown to cause structural damage and dysfunction of the thyroid . In male mice, exposure to PCB118 during adolescence can lead to reduced testicular mass, tissue damage, decreased sperm vitality and quantity, and increased testicular cell apoptosis .
Action Environment
PCB118 is a persistent organic pollutant found in air, soil, mammals, and marine animals . Its widespread use has had adverse effects on human and animal health . The action, efficacy, and stability of PCB118 are likely influenced by these environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJBFRGXHMNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073496 | |
| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38380-01-7 | |
| Record name | PCB 99 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the long-term health effects of 2,2',4,4',5-Pentachlorobiphenyl exposure in mammals?
A1: Studies show that this compound, a persistent organic pollutant, acts as a tumor promoter in rodents. In one experiment, mice exposed neonatally to the carcinogen N-nitrosodimethylamine and subsequently treated with Aroclor 1254 (containing PCB 99) exhibited a significant increase in lung tumor incidence and multiplicity. [] While tumor size and liver carcinoma incidence remained unaffected, PCB treatment accelerated the appearance of latent tumors, particularly in the lungs, which would have otherwise presented much later in life. [] This highlights the potential long-term carcinogenic risks associated with PCB 99 exposure.
Q2: How does this compound affect thyroid hormone levels?
A2: this compound is categorized as a "mixed-type" congener, exhibiting characteristics of both phenobarbital (PB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-type congeners. [] Research demonstrates that it significantly induces both Cyp1a (TCDD-inducible) and Cyp2b (PB-inducible) activity in rat livers. [] Furthermore, PCB 99 exposure significantly reduces serum total and free thyroxine (T4) levels in a dose-dependent manner. [] Interestingly, its effect on triiodothyronine (T3) levels is less pronounced and more variable. [] This suggests that PCB 99 disrupts thyroid hormone homeostasis primarily by decreasing T4 levels.
Q3: How does the structure of this compound relate to its tendency to volatilize from water?
A3: The Henry's Law constant (KH) for this compound is relatively high compared to its polybrominated diphenyl ether counterparts. [] This signifies that PCB 99 is more readily volatilized from water into the air. [] While a direct correlation between the degree of chlorine substitution and KH values in PCBs is not observed, an increase in ortho-chlorine substitution, as seen in PCB 99, is linked to higher KH values. [] This suggests that the specific chlorine substitution pattern in PCB 99 contributes to its tendency to partition into the air from an aqueous environment.
Q4: How do the levels of this compound change in children as they grow?
A4: Studies on children aged 7 to 9 years old revealed a consistent decrease in serum concentrations of this compound over time. [] This decline was observed alongside a decrease in serum concentrations of other PCBs and p,p'-DDE and was associated with weight gain. [] This suggests that dilution in a larger body size, alongside a potential reduction in exposure, contributes to the observed decrease in PCB 99 body burden as children grow older. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





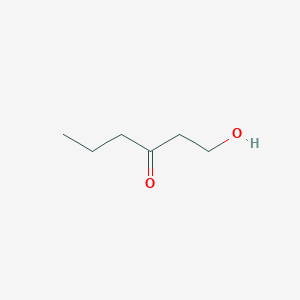
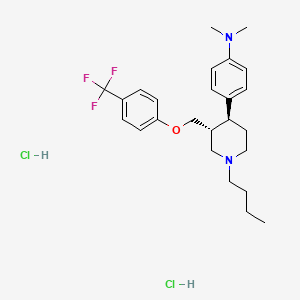
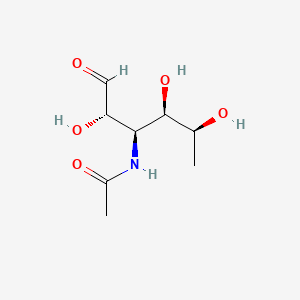
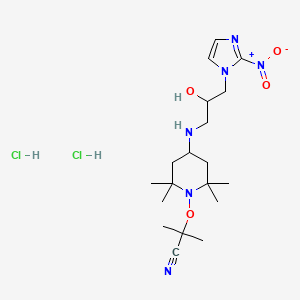
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
